molecular formula C20H27N7O B2640368 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2379977-56-5

3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2640368
CAS No.: 2379977-56-5
M. Wt: 381.484
InChI Key: LZDRSBRCMDTOPD-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring The piperidine ring is further connected to a triazolo-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the triazolo-pyrazine moiety through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Attachment of the methoxy group to the pyridazine ring.
  • Final tert-butylation of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and triazolo-pyrazine moieties.

    Reduction: Reduction reactions can be performed on the pyridazine ring and the triazolo-pyrazine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridazine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products: The major products formed depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Industry: In the industrial sector, the compound can be used in the production of advanced polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyrazine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of diabetes.

    Triazolo-pyrazine derivatives: Compounds with similar core structures but different substituents, used in various pharmaceutical applications.

Uniqueness: 3-Tert-butyl-6-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

8-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-14-22-25-19-18(21-9-12-27(14)19)26-10-7-15(8-11-26)13-28-17-6-5-16(23-24-17)20(2,3)4/h5-6,9,12,15H,7-8,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDRSBRCMDTOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)COC4=NN=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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